3-(Nitromethylene)oxetane
Overview
Description
3-(Nitromethylene)oxetane is a versatile and promising compound primarily used as a building block for energetic oxetane-based monomers . It features an explosophoric group and has recently become commercially available. This compound is particularly significant in the field of energetic materials, where it is used to create more environmentally benign, cost-effective, and powerful compounds .
Mechanism of Action
Target of Action
The primary target of 3-(Nitromethylene)oxetane is the energetic binders used in the field of energetic materials . These binders are typically oxetane-based . This compound, with its explosophoric group, is seen as a promising building block for these binders .
Mode of Action
This compound interacts with its targets by providing suitable monomers for the creation of energetic binders . This is achieved through elegant and cost-efficient one-pot syntheses via conjugate addition .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of energetic binders, which are crucial components in the field of energetic materials .
Pharmacokinetics
It is known that the compound has recently become commercially available , suggesting that it has been deemed safe and effective for use in its intended applications.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of the performance of energetic binders . This results in more powerful compounds being developed in the field of energetic materials .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known, though, that the compound exhibits an explosophoric group, which may influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
3-(Nitromethylene)oxetane plays a crucial role in biochemical reactions due to its reactive nitromethylene group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, influencing the overall biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been found to upregulate the expression of genes involved in antioxidant defense mechanisms. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound has been shown to inhibit certain proteases, thereby modulating protein degradation pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function. These threshold effects underscore the need for careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the concentrations of intermediates and end products of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the accumulation and activity of this compound, affecting its overall biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nitromethylene)oxetane typically involves a one-pot synthesis via conjugate addition . This method is elegant and cost-efficient, making it suitable for industrial production. The precursor to all target compounds, this compound, is used as provided by suppliers like Spirochem AG .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing the yield and purity of the compound. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(Nitromethylene)oxetane undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the nitromethylene group, which is highly reactive.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products: The major products formed from these reactions include derivatives based on 1H-tetrazole, 1H-tetrazole-5-amine, and powerful primary explosives like 5-azido-1H-tetrazole and 5-nitro-2H-tetrazole . These derivatives exhibit enhanced performance and are used in various applications .
Scientific Research Applications
3-(Nitromethylene)oxetane has a wide range of scientific research applications:
Comparison with Similar Compounds
- RDX (Research Department Explosive)
- ONC (Octanitrocubane)
- CL20 (Hexanitrohexaazaisowurtzitane)
- Tetrazole-based compounds
Comparison: Compared to these similar compounds, 3-(Nitromethylene)oxetane is more environmentally benign, less expensive, and equally or more powerful . Its unique structure and reactivity make it a valuable compound in the field of energetic materials .
Properties
IUPAC Name |
3-(nitromethylidene)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPAYWPSPJDUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C[N+](=O)[O-])CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693533 | |
Record name | 3-(Nitromethylidene)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922500-95-6 | |
Record name | 3-(Nitromethylene)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922500-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Nitromethylidene)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(nitromethylidene)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-(nitromethylene)oxetane in peptide backbone modification?
A1: The research highlights the use of this compound in synthesizing a new class of peptidomimetics. [] Peptidomimetics are molecules mimicking the biological actions of peptides but with altered structures. This modification often leads to improved drug-like properties.
Q2: How is this compound incorporated into the peptide structure?
A2: The synthesis involves a conjugate addition reaction where α-amino esters react with the double bond of the nitromethylene group in this compound. [] This is followed by the reduction of the nitro group to an amine, which can then be coupled with N-protected amino acids. This process allows for the step-by-step growth of the peptide chain with the oxetane ring integrated into its backbone. []
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